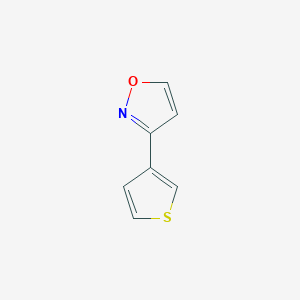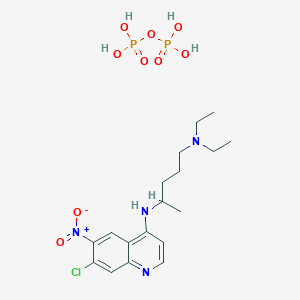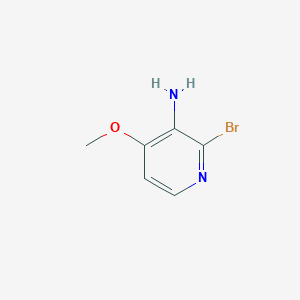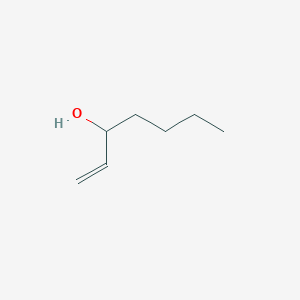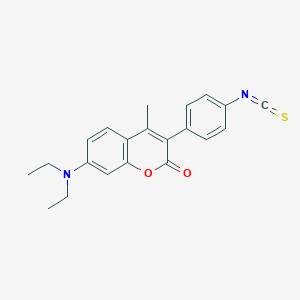
2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dehydrocholate is a synthetic bile acid derived from the oxidation of cholic acid. It is commonly used in the medical field for its ability to stimulate bile flow and aid in the digestion and absorption of fats. The compound is known for its surfactant properties, which make it useful in various industrial and research applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Natriumdehydrocholat wird durch Oxidation von Cholsäure mit Chromsäure synthetisiert. Die Reaktion beinhaltet die Umwandlung von Hydroxylgruppen in Cholsäure zu Ketogruppen, was zur Bildung von Dehydrocholsäure führt. Diese Säure wird dann mit Natriumhydroxid neutralisiert, um Natriumdehydrocholat zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Natriumdehydrocholat durch Auflösen von Dehydrocholsäure in einer konzentrierten Natriumhydroxidlösung hergestellt. Die Mischung wird dann kontrollierten Bedingungen ausgesetzt, um eine vollständige Neutralisierung und Bildung des Natriumsalzes sicherzustellen. Das Endprodukt wird durch Kristallisations- und Trocknungsprozesse gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumdehydrocholat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die einzigartige Struktur der Verbindung mit mehreren Ketogruppen macht sie anfällig für diese Reaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: Natriumdehydrocholat kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromsäure weiter oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte, die gebildet werden:
Oxidation: Weitere Oxidation kann zur Bildung von stärker oxidierten Gallensäurederivaten führen.
Reduktion: Reduktion führt typischerweise zur Bildung von hydroxylierten Derivaten.
Substitution: Substitutionsreaktionen können verschiedene alkylierte oder acylierte Derivate erzeugen.
Wissenschaftliche Forschungsanwendungen
Natriumdehydrocholat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Natriumdehydrocholat übt seine Wirkung hauptsächlich durch Induktion von Cholestase aus, d.h. der verstärkten Produktion und Sekretion von Galle. Dieser Prozess ist mit der Stimulation der biliären Lipidsekretion und der Reduktion endogener Gallensäuren verbunden. Die Verbindung verbessert die Permeabilität der Tight Junctions in den kanalikulären Membranen und erleichtert den Austausch zwischen Galle und Plasma .
Ähnliche Verbindungen:
Dehydrocholsäure: Die Stammverbindung, aus der Natriumdehydrocholat gewonnen wird.
Natriumglykocholat: Ein weiteres Gallensalz mit ähnlichen oberflächenaktiven Eigenschaften, jedoch unterschiedlicher Molekülstruktur und Anwendung.
Natriumtaurocholat: Ein Gallensalz mit einem Taurinkonjugat, das in ähnlichen Anwendungen verwendet wird, jedoch unterschiedliche biochemische Eigenschaften aufweist.
Eindeutigkeit: Natriumdehydrocholat ist aufgrund seiner mehreren Ketogruppen einzigartig, die eine besondere chemische Reaktivität und oberflächenaktive Eigenschaften verleihen. Seine Fähigkeit, Mizellen und Emulsionen zu bilden, macht es besonders wertvoll für Forschungs- und Industrieanwendungen .
Wirkmechanismus
Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .
Vergleich Mit ähnlichen Verbindungen
Dehydrocholic Acid: The parent compound from which sodium dehydrocholate is derived.
Sodium Glycocholate: Another bile salt with similar surfactant properties but different molecular structure and applications.
Sodium Taurocholate: A bile salt with a taurine conjugate, used in similar applications but with distinct biochemical properties.
Uniqueness: Sodium dehydrocholate is unique due to its multiple keto groups, which confer distinct chemical reactivity and surfactant properties. Its ability to form micelles and emulsions makes it particularly valuable in research and industrial applications .
Eigenschaften
IUPAC Name |
2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZTYSCUOUIFHR-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C1(C)C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C1(C)C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369220 |
Source


|
| Record name | ST50405405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110847-02-4 |
Source


|
| Record name | ST50405405 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)

